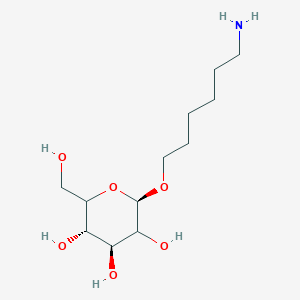
tert-Butyl piperazine-1-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .
Synthesis Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .Molecular Structure Analysis
The molecular formula of tert-Butyl piperazine-1-carboxylate acetate is C11H22N2O4 . Its average mass is 246.303 Da and its monoisotopic mass is 246.157959 Da .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .Physical And Chemical Properties Analysis
The molecular formula of tert-Butyl piperazine-1-carboxylate acetate is C11H22N2O4 . Its average mass is 246.303 Da and its monoisotopic mass is 246.157959 Da .Scientific Research Applications
1. Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives 1-Boc-piperazine is useful for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives have potential applications in various fields of chemistry due to their unique structural properties.
2. Synthesis of Indazole DNA Gyrase Inhibitors 1-Boc-piperazine plays a crucial role in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are essential enzymes involved in DNA replication, and inhibitors of these enzymes are often used as antibacterial agents.
Preparation of α,β-Poly (2-oxazoline) Lipopolymers
1-Boc-piperazine is used in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These lipopolymers have potential applications in drug delivery and tissue engineering.
Buchwald-Hartwig Coupling Reactions
1-Boc-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key structural elements in many pharmaceuticals and biologically active compounds.
Cross-Coupling Reactions
1-Boc-piperazine has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . This reaction is useful for the synthesis of a wide range of organic compounds.
Preparation of Monosubstituted Piperazines
1-Boc-piperazine can be used in the preparation of monosubstituted piperazines . Monosubstituted piperazines are important intermediates in the synthesis of many bioactive molecules and piperazine-containing drug substances .
Safety And Hazards
properties
IUPAC Name |
acetic acid;tert-butyl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAIUMHCRSUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl piperazine-1-carboxylate acetate | |
CAS RN |
143238-38-4 |
Source


|
| Record name | 1-Boc-piperazine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)



